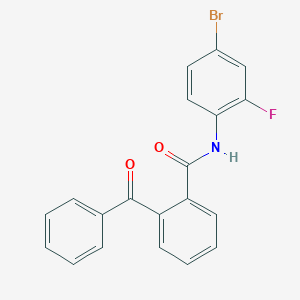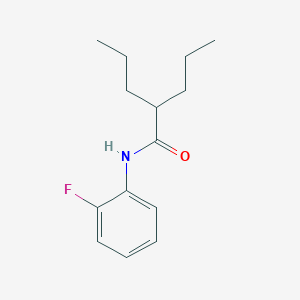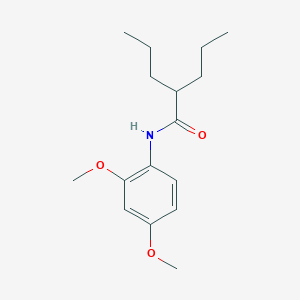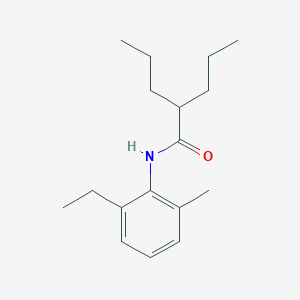
2-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized by Bayer AG and has been extensively studied for its anti-inflammatory and anti-cancer properties.
Wirkmechanismus
2-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)benzamide 11-7082 exerts its anti-inflammatory and anti-cancer effects by inhibiting the activation of NF-κB. NF-κB is a transcription factor that plays a key role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. In its inactive state, NF-κB is bound to an inhibitory protein called IκBα. Upon activation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression.
2-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)benzamide 11-7082 inhibits the activation of NF-κB by covalently modifying a cysteine residue in the protein IKKβ, which is a key kinase involved in the activation of NF-κB. This modification prevents the phosphorylation and degradation of IκBα, thereby inhibiting the translocation of NF-κB to the nucleus and the subsequent activation of gene expression.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)benzamide 11-7082 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been demonstrated to have antioxidant, anti-viral, and anti-bacterial effects. It has also been shown to modulate the activity of various enzymes and signaling pathways involved in cell growth, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)benzamide 11-7082 is its specificity for inhibiting NF-κB activation. This allows for the investigation of the specific role of NF-κB in various biological processes. However, one limitation of 2-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)benzamide 11-7082 is its potential toxicity and off-target effects. It has been shown to inhibit the activity of other kinases and enzymes, which may lead to unwanted side effects.
Zukünftige Richtungen
There are several potential future directions for the investigation of 2-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)benzamide 11-7082. One area of interest is its potential use as a chemotherapeutic agent for various types of cancer. Further studies are needed to investigate its efficacy and safety in human clinical trials.
Another potential future direction is the investigation of 2-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)benzamide 11-7082 as a therapeutic agent for various inflammatory diseases. This may include arthritis, asthma, and inflammatory bowel disease. Further studies are needed to investigate its efficacy and safety in human clinical trials.
In addition, there is potential for the development of novel derivatives of 2-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)benzamide 11-7082 with improved specificity and reduced toxicity. These derivatives may have increased efficacy and safety for use in human clinical trials.
Synthesemethoden
The synthesis of 2-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)benzamide 11-7082 involves the reaction of 4-chlorobenzoyl chloride with N-(3,4-dimethylphenyl)benzamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)benzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of the transcription factor NF-κB, which is a key regulator of inflammation and immune responses. This property has led to the investigation of 2-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)benzamide 11-7082 as a potential therapeutic agent for various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 2-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)benzamide 11-7082 has also been shown to have anti-cancer effects. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. This has led to the investigation of 2-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)benzamide 11-7082 as a potential chemotherapeutic agent for various types of cancer.
Eigenschaften
Molekularformel |
C22H18ClNO2 |
|---|---|
Molekulargewicht |
363.8 g/mol |
IUPAC-Name |
2-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C22H18ClNO2/c1-14-7-12-18(13-15(14)2)24-22(26)20-6-4-3-5-19(20)21(25)16-8-10-17(23)11-9-16/h3-13H,1-2H3,(H,24,26) |
InChI-Schlüssel |
VIWMCUVZOGALJR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B290342.png)


![2-benzoyl-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B290347.png)
![N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B290348.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B290351.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B290353.png)

![N-[3-(1-hydroxyethyl)phenyl]-2-propylpentanamide](/img/structure/B290355.png)

![[1,1'-Biphenyl]-4-yl 2,4-dimethoxybenzoate](/img/structure/B290361.png)